molecular formula C15H13NO3S2 B2359119 N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide CAS No. 2034456-25-0

N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide

Cat. No.: B2359119
CAS No.: 2034456-25-0
M. Wt: 319.39
InChI Key: ZCWMCCFUBUSIPP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-(furan-3-yl)benzyl chloride with an appropriate nucleophile.

    Sulfonamide Formation: The benzyl intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The sulfonamide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and furan rings can interact with various biological receptors. These interactions can lead to the modulation of cellular processes and exhibit therapeutic effects .

Comparison with Similar Compounds

    Thiophene-2-sulfonamide: Shares the thiophene and sulfonamide groups but lacks the furan ring.

    Furan-3-ylbenzylamine: Contains the furan and benzyl groups but lacks the thiophene and sulfonamide groups.

Uniqueness: N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is unique due to the combination of the furan, benzyl, thiophene, and sulfonamide groups in a single molecule.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-21(18,15-2-1-9-20-15)16-10-12-3-5-13(6-4-12)14-7-8-19-11-14/h1-9,11,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWMCCFUBUSIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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